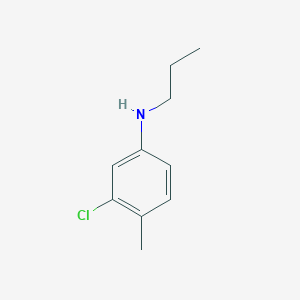![molecular formula C16H17ClFNO B1385408 3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline CAS No. 1040685-36-6](/img/structure/B1385408.png)
3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline
Overview
Description
3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline is a chemical compound with the molecular formula C16H17ClFNO and a molecular weight of 293.76 g/mol. This compound is characterized by the presence of a chloro group, a fluoro group, and an ethylphenoxyethyl group attached to an aniline core. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylphenol and ethylene oxide to form 2-(4-ethylphenoxy)ethanol.
Nucleophilic Substitution: The 2-(4-ethylphenoxy)ethanol undergoes nucleophilic substitution with 3-chloro-4-fluoroaniline to form the target compound.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.
Substitution: Substitution reactions can occur at the chloro and fluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Corresponding oxo derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted derivatives at the chloro and fluoro positions.
Scientific Research Applications
3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline is unique in its structure and properties compared to similar compounds. Some similar compounds include:
3-Chloro-N-(2-ethylphenyl)-4-methoxybenzamide: This compound has a similar chloro group but differs in the presence of a methoxy group instead of the fluoro group.
3-Chloro-N-(2-ethylphenoxy)aniline: This compound has a similar ethylphenoxy group but lacks the fluoro group.
The uniqueness of this compound lies in its combination of chloro, fluoro, and ethylphenoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO/c1-2-12-3-6-14(7-4-12)20-10-9-19-13-5-8-16(18)15(17)11-13/h3-8,11,19H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNQTXHRTHCCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385330.png)

![N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1385333.png)
![3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385335.png)




![N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline](/img/structure/B1385342.png)
![N-[4-(Tert-butyl)benzyl]-2-methoxyaniline](/img/structure/B1385344.png)
![4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385345.png)
![3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline](/img/structure/B1385348.png)
